molecular formula C20H17NO3S B2872011 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one CAS No. 384363-55-7

3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one

Cat. No. B2872011
CAS RN: 384363-55-7
M. Wt: 351.42
InChI Key: KVMWWRWHPMCQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one” is a complex organic molecule that contains a benzothiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties .

Scientific Research Applications

Antifungal Activity

Benzothiazole derivatives, including the compound , have been found to exhibit significant antifungal properties . They can be synthesized and tested against various fungal pathogens, such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These compounds could potentially contribute to the development of new antifungal agents for agricultural and pharmaceutical applications .

Anti-tubercular Agents

Recent studies have highlighted the synthesis of new benzothiazole-based compounds as potent anti-tubercular agents . These derivatives have shown better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs. The compound could be part of this class, contributing to the fight against tuberculosis .

Optoelectronics and Analytical Tools

The compound’s behavior in different solvent environments suggests its potential application in optoelectronics and as an analytical tool. Understanding its excited state intramolecular proton transfer (ESIPT) reaction can lead to the development of new products in these fields .

Antimicrobial and Antitumor Applications

Patents have been filed for benzothiazole derivatives as antimicrobial and antitumor compounds . The compound could be synthesized and used as an anticancer and/or antimicrobial agent, contributing to the development of new treatments for various diseases .

Thienopyridine Derivatives

The compound has been mentioned as part of a class of thienopyridine derivatives. These compounds have a range of applications, including their potential use in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in the disruption of essential biochemical processes, leading to the death of the pathogen .

Biochemical Pathways

The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, given that DprE1 is a key enzyme in this pathway . Inhibition of this pathway disrupts the formation of the mycobacterial cell wall, impairing the bacterium’s ability to survive and proliferate .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the disruption of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial death . This is due to the inhibition of the DprE1 enzyme, which plays a crucial role in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the fluorescence intensity of benzothiazole derivatives decreases with an increase in temperature and shifts towards a shorter wavelength . This could potentially impact the compound’s stability and efficacy.

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-2-propan-2-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-10(2)18-16(20-21-13-6-4-5-7-15(13)25-20)17(23)12-8-9-14(22)11(3)19(12)24-18/h4-10,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMWWRWHPMCQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.